molecular formula C12H4Cl6O B12650891 (1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro- CAS No. 63527-88-8

(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-

Cat. No.: B12650891
CAS No.: 63527-88-8
M. Wt: 376.9 g/mol
InChI Key: SASAWKFCSDRAGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.

Chemical Reactions Analysis

(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .

Comparison with Similar Compounds

(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:

The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.

Properties

CAS No.

63527-88-8

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H

InChI Key

SASAWKFCSDRAGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl

Origin of Product

United States

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